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Compound of Interest

Compound Name:
2-azido-N-(4-

methylphenyl)acetamide

CAS No.: 116433-49-9

Cat. No.: B1283968

Get Quote

Executive Summary & Molecule Profile
2-azido-N-(4-methylphenyl)acetamide (also known as 2-azido-N-p-tolylacetamide) serves as

a robust, lipophilic organic azide building block. Unlike volatile low-molecular-weight azides,

this compound is a stable solid at room temperature, making it an ideal "model substrate" for

benchmarking new Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalysts and for

synthesizing peptidomimetic 1,2,3-triazole libraries.

This guide details the synthesis, purification, and "click" reaction protocols for this specific

molecule, emphasizing its utility in fragment-based drug discovery (FBDD) where the

-tolyl acetamide moiety acts as a hydrophobic pharmacophore.
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Property Data

Molecular Formula

Molecular Weight 190.20 g/mol

Appearance Colorless plate-like crystals

Melting Point 360–362 K (87–89 °C)

Key IR Signature
(Strong Azide Stretch

)

Solubility
Soluble in DMSO, DMF, Hot Ethanol; Low

solubility in water

Synthesis of the Azide Precursor
Rationale: Commercial availability can be variable. In-house synthesis from the

-chloroacetamide precursor is cost-effective and ensures high purity, which is critical for metal-
catalyzed downstream reactions.

Reaction Scheme
The synthesis proceeds via an

displacement of the chloride by the azide anion.

2-Chloro-N-(p-tolyl)acetamide
Reflux 80°C
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24 Hours

Sodium Azide (NaN3)
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Filtration & Wash
(Cold Water)
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Click to download full resolution via product page

Figure 1: Synthesis workflow for the azide building block.
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Detailed Protocol
Reagents: Dissolve 2-chloro-N-(p-tolyl)acetamide (10 mmol) and Sodium Azide (

, 14 mmol) in a mixed solvent system of Ethanol/Water (70:30 v/v, 50 mL).

Expert Insight: The 70:30 ratio is critical. It solubilizes the organic chloride while

maintaining enough polarity to dissolve the inorganic azide salt, ensuring a homogeneous

phase at reflux.

Reaction: Reflux the mixture at 80°C for 24 hours.

Monitoring: Monitor via TLC (Silica, Hexane:EtOAc 3:1). The starting chloride is less polar

than the azide product.

Workup: Allow the solution to cool to room temperature. The product will precipitate as the

solubility decreases.

Purification: Filter the precipitate and wash copiously with cold water to remove excess

and NaCl byproducts.

Crystallization: Recrystallize from hot ethanol to obtain analytical grade colorless crystals.

Safety Note: While this organic azide is stable (C/N ratio

), always work behind a blast shield when heating azides. Avoid using halogenated solvents
(DCM/Chloroform) with sodium azide to prevent the formation of explosive di-azidomethane.

CuAAC Click Chemistry Protocol
Rationale: This protocol uses the "Gold Standard" CuSO4/Ascorbate system. The 2-azido-N-
(4-methylphenyl)acetamide is reacted with phenylacetylene (model alkyne) to form a 1,4-

disubstituted triazole.

The Catalytic Cycle & Workflow
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Figure 2: Simplified CuAAC catalytic workflow.

Step-by-Step Procedure
Preparation: In a 20 mL scintillation vial, dissolve 2-azido-N-(4-methylphenyl)acetamide
(1.0 mmol) and Phenylacetylene (1.1 mmol) in

-Butanol/Water (1:1 v/v, 5 mL).

Note: If the azide is not fully soluble, add small amounts of DMF until clear.

Catalyst Addition:

Add

(0.05 mmol, 5 mol% in 100

L water).

Add Sodium Ascorbate (0.10 mmol, 10 mol% in 100

L water).
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Observation: The solution should turn a bright orange/yellow (characteristic of Cu(I)

acetylides) before fading to pale yellow or clear as the reaction proceeds.

Incubation: Stir vigorously at room temperature for 6–12 hours.

Self-Validation (Endpoint):

Visual: Heavy precipitation of the triazole product usually occurs.

Spectroscopic: Take an aliquot for IR analysis. The reaction is complete when the strong

azide peak at

disappears completely.

Isolation: Dilute with water (10 mL), filter the solid, and wash with dilute ammonium

hydroxide (to remove copper traces) followed by water.

Applications in Drug Discovery[5][6]
Fragment-Based Library Generation
The amide-tolyl motif is a privileged scaffold. By keeping the 2-azido-N-(4-
methylphenyl)acetamide constant and varying the alkyne partner, researchers generate

libraries of 1,4-disubstituted-1,2,3-triazoles.

Target: Peptidomimetics (the triazole mimics a trans-amide bond).

Activity: These derivatives often show antibacterial activity (e.g., against S. aureus) and

antifungal properties.

Catalyst Benchmarking
Because this azide is a solid and easy to handle, it is the standard substrate for testing new

ligands (e.g., THPTA, TBTA) or heterogeneous catalysts (Cu-nanoparticles).

Metric: If a new catalyst cannot convert this azide (sterically unhindered) to the triazole in

>90% yield, the catalyst is deemed inactive.

Troubleshooting & Optimization
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Observation Diagnosis Corrective Action

Solution turns blue/green
Copper oxidation (

dominance)

Oxygen has entered. Add

more Sodium Ascorbate (5

mol%). Purge headspace with

.

Reaction stalls (<50%

conversion)

Catalyst poisoning or

insolubility

Add a ligand like TBTA or

THPTA (1:1 ratio with Cu) to

stabilize Cu(I). Switch solvent

to DMSO/Water.

Product is green/blue solid Copper trapping in product

Wash the solid with EDTA (0.1

M) or dilute

to chelate residual copper.

Azide peak (

) persists
Incomplete reaction

Increase temperature to 40°C.

Ensure alkyne is not

volatile/evaporated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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